N-(3-Carbamimidamidophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Carbamimidamidophenyl)benzamide is a compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Carbamimidamidophenyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the reaction of N-(2-aminophenyl)benzamide with phenyl isocyanate. This method is practical and features atom-economy, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(3-Carbamimidamidophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Lithium diisopropylamide (LDA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amine derivatives.
Scientific Research Applications
N-(3-Carbamimidamidophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential antibacterial and antioxidant activities.
Industry: Utilized in the production of materials with specific properties, such as UV-absorbing dendrimers.
Mechanism of Action
The mechanism of action of N-(3-Carbamimidamidophenyl)benzamide involves its interaction with specific molecular targets. It has been shown to inhibit NF-kB activation, which plays a crucial role in inflammatory responses and apoptosis . This inhibition is achieved through the prevention of I-kB breakdown, leading to reduced NF-kB activity and subsequent induction of apoptosis in target cells.
Comparison with Similar Compounds
N-(3-Carbamimidamidophenyl)benzamide can be compared with other benzamide derivatives, such as:
N-(2-Aminophenyl)benzamide: Used in similar synthetic routes and has comparable applications in medicinal chemistry.
N-(3-Amino-4-methylphenyl)benzamide: Known for its role in drug synthesis and its antibacterial properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical reactivity and biological activity compared to other benzamides.
Properties
Molecular Formula |
C14H14N4O |
---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
N-[3-(diaminomethylideneamino)phenyl]benzamide |
InChI |
InChI=1S/C14H14N4O/c15-14(16)18-12-8-4-7-11(9-12)17-13(19)10-5-2-1-3-6-10/h1-9H,(H,17,19)(H4,15,16,18) |
InChI Key |
FSGZPSOLFUMEST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.